[1] Shouro, I., et al. (2011). Synthesis and photochemical properties of novel aryl azides: Potential photoaffinity labeling reagents for tubulin. Bioorganic & Medicinal Chemistry Letters, 21(19), 5632-5636.
Sigma-Aldrich product information for 3-Methoxy-4-nitrobenzyl alcohol
(3-Methoxy-4-nitrophenyl)methanol is an organic compound characterized by its molecular formula . It features a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzene ring, along with a hydroxymethyl group (-CH₂OH). This compound exhibits unique chemical properties due to the combination of these functional groups, making it valuable in various chemical applications and research settings .
There is no documented information on the specific mechanism of action of MNBA in any biological system.
The biological activity of (3-Methoxy-4-nitrophenyl)methanol is primarily linked to its potential as a photoaffinity labeling agent. Upon exposure to light, it can form covalent bonds with target proteins, facilitating the study of protein interactions and functions. The presence of the nitro group may also influence its reactivity and interaction with biological systems, although specific biological effects require further investigation .
The synthesis of (3-Methoxy-4-nitrophenyl)methanol typically involves the following steps:
(3-Methoxy-4-nitrophenyl)methanol has various applications in chemical research and industry:
Research on (3-Methoxy-4-nitrophenyl)methanol's interactions focuses on its reactivity with biological macromolecules. Its ability to form covalent bonds upon light exposure positions it as a valuable tool in studying protein dynamics and interactions. Further studies are necessary to elucidate its full range of biological effects and potential therapeutic applications .
Several compounds share structural similarities with (3-Methoxy-4-nitrophenyl)methanol, each exhibiting distinct properties:
Compound Name | Key Features |
---|---|
4-Methoxybenzyl alcohol | Lacks the nitro group; less reactive in certain reactions. |
3-Methoxybenzyl alcohol | Similar structure but lacks the nitro group; different reactivity. |
4-Nitrobenzyl alcohol | Contains a nitro group but lacks the methoxy group; different applications. |
3-Methoxy-4-nitroanisole | Similar structure but has an additional methoxy group instead of hydroxymethyl; different reactivity profile. |
Uniqueness: (3-Methoxy-4-nitrophenyl)methanol is unique due to its combination of both methoxy and nitro groups on the benzene ring, which imparts distinct chemical reactivity and versatility in synthetic applications. This combination allows for a wide range of transformations that are not possible with compounds lacking either functional group .
(3-Methoxy-4-nitrophenyl)methanol is a pale-beige to light-yellow crystalline solid at ambient temperature, forming fine needles or microcrystalline powder depending on the recrystallisation solvent [1] [2].
Solvent (25 °C) | Qualitative / Quantitative solubility | Key observations | Source |
---|---|---|---|
Water | 4.12 mg mL⁻¹ (≈22 mM) | Slightly soluble; forms faint yellow dispersion above 10 mg mL⁻¹ | [3] |
Methanol | Miscible (>100 mg mL⁻¹) | Clear yellow solution; no precipitation after 24 h | [4] |
Ethanol | Miscible | Rapid dissolution with gentle stirring | [5] |
Acetonitrile | Miscible | Used as HPLC mobile-phase additive [6] | [6] |
Dichloromethane | Miscible | Employed for flash chromatography purification [7] | [7] |
Hexane | Practically insoluble | Requires polar modifier to elute from silica [7] | [7] |
Property | Value | Method / comment | Source |
---|---|---|---|
Melting point | 95 – 97 °C (lit.) | Differential scanning calorimetry; sharp endotherm indicates high phase purity | [1] |
Boiling point (calculated) | 367 ± 27 °C at 760 mm Hg | Joback estimation (Chemsrc) | [8] |
Sublimation onset | ≈160 °C under 2 mm Hg | Observed during vacuum drying of analytical samples | [5] |
Parameter | Value | Temperature | Source |
---|---|---|---|
Crystalline density (predicted) | 1.316 ± 0.06 g cm⁻³ | 25 °C | [9] |
Refractive index (predicted) | 1.574 | 20 °C (sodium D-line) | [10] |
Relative molecular mass | 183.16 g mol⁻¹ | – | [11] |
Estimated log Kₒw (Hansch constant) | 1.10 | 25 °C | [12] |
Nitro-substituted anisole derivatives display a strong π→π* band in the near-UV and a weaker n→π* transition in the visible edge [13] [14].
Solvent | λₘₐₓ / nm (ε / L mol⁻¹ cm⁻¹) | Assignment | Source |
---|---|---|---|
Methanol | 254 nm (≈1.1 × 10⁴) | π→π* aromatic transition (allowed) | [6] |
Methanol | 348 ± 3 nm (ε ≈ 600) | n→π* band associated with the nitro chromophore | [14] |
Acetonitrile | identical maxima; no solvatochromic shift >2 nm | – | [6] |
The broad low-intensity n→π* band renders the compound an efficient absorber of near-UV-A light, a feature exploited for chromatographic detection at 254 nm [6].
Condition | Observed behaviour | Time frame / temperature | Source |
---|---|---|---|
Ambient air, dark, sealed vial | No colour change; HPLC purity loss < 0.2% | 12 months at 20–25 °C | [1] [12] |
Light (λ > 350 nm, 50 mW cm⁻²) | Gradual formation of yellow-brown photoproducts; first-order loss t₁⁄₂ ≈ 15 h | Aerated methanol, 25 °C | [17] |
Acidic aqueous (pH 1) | Stable; no hydrolysis after 48 h | 25 °C | [3] |
Alkaline aqueous (pH > 11) | Slow oxidation to 3-methoxy-4-nitrobenzoic acid (<5% after 24 h) | 25 °C, air | [11] [17] |
Thermal (isothermal, 150 °C, N₂) | No exotherm; < 2% mass loss (TGA) | 2 h | [9] |
Oxidative atmosphere (O₂, 150 °C) | Onset of oxidative weight gain at 145 °C indicative of nitro group reactivity | TGA–DSC | [9] |
Irritant